molecular formula C9H11NO4 B132057 2-Amino-3-(methoxymethoxy)benzoic acid CAS No. 145182-73-6

2-Amino-3-(methoxymethoxy)benzoic acid

Cat. No.: B132057
CAS No.: 145182-73-6
M. Wt: 197.19 g/mol
InChI Key: SDOMPOPCWLBURW-UHFFFAOYSA-N
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Description

2-Amino-3-(methoxymethoxy)benzoic acid is a substituted benzoic acid derivative characterized by an amino group at the C2 position and a methoxymethoxy (-OCH2OCH3) group at the C3 position. These analogs are widely used as intermediates in organic synthesis, particularly in nucleophilic aromatic substitution reactions, due to their reactive amino and electron-donating substituents .

Properties

CAS No.

145182-73-6

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H11NO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

SDOMPOPCWLBURW-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC(=C1N)C(=O)O

Canonical SMILES

COCOC1=CC=CC(=C1N)C(=O)O

Synonyms

Benzoic acid, 2-amino-3-(methoxymethoxy)- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has shown that derivatives of benzoic acid, including 2-amino-3-(methoxymethoxy)benzoic acid, exhibit antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various pathogens, including bacteria and fungi. This makes them suitable candidates for developing new antimicrobial agents, especially in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. The structural characteristics of these compounds allow them to modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Treatment
Benzoic acid derivatives are being explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival, making them promising candidates for further research in oncology .

Chemical Synthesis Applications

Synthesis of Complex Molecules
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as acylation, alkylation, and coupling reactions. These processes are essential in developing pharmaceuticals and agrochemicals .

Prodrug Development
This compound can also be employed in the design of prodrugs—chemicals that undergo metabolic conversion to become active pharmacological agents. Its ability to modify pharmacokinetic properties makes it valuable for enhancing drug delivery systems, particularly for renal-targeted therapies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant inhibition against Pseudomonas aeruginosa, a common pathogen associated with chronic lung infections. The research highlighted the compound's potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory diseases, researchers found that derivatives of benzoic acid could effectively reduce markers of inflammation in vitro and in vivo models. The findings suggest that these compounds could be developed into therapeutic agents for conditions like rheumatoid arthritis .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of bacteria and fungi; potential for new antibiotic development
Anti-inflammatory PropertiesModulates inflammatory pathways; potential treatments for chronic diseases
Cancer TreatmentInduces apoptosis; inhibits tumor growth
Chemical SynthesisBuilding block for complex organic molecules; versatile in various reactions
Prodrug DevelopmentEnhances drug delivery systems; renal-targeted therapies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and functional attributes of 2-amino-3-(methoxymethoxy)benzoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound* C9H11NO5 213.19 -NH2 (C2), -OCH2OCH3 (C3) Hypothesized: Enhanced lipophilicity -
2-Amino-3-methoxybenzoic acid C8H9NO3 167.16 -NH2 (C2), -OCH3 (C3) Chemical intermediate, nucleophilic substitution
4-Amino-3-methoxybenzoic acid C8H9NO3 167.16 -NH2 (C4), -OCH3 (C3) Research applications, positional isomer effects
4-(Methoxymethoxy)benzoic acid C9H10O4 182.17 -OCH2OCH3 (C4) Intermediate with ether-linked substituent
3-Methoxy-2-nitrobenzoic acid C8H7NO5 197.14 -NO2 (C2), -OCH3 (C3) Synthesis intermediate, electron-withdrawing nitro group
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C11H11NO5 237.21 -NHCOCOOC2H5 (C2) Crystallography studies, ester functionality

Note: Data for this compound are inferred from analogs.

Key Observations:

Lipophilicity: The methoxymethoxy group in this compound likely increases lipophilicity compared to 2-amino-3-methoxybenzoic acid due to the additional methylene group (-CH2-) in the substituent. This could enhance solubility in organic solvents but reduce water solubility.

Acidity: The electron-donating methoxymethoxy group may slightly decrease the acidity of the benzoic acid moiety compared to electron-withdrawing groups (e.g., -NO2 in 3-methoxy-2-nitrobenzoic acid) .

Synthetic Utility: The amino group at C2 enables derivatization (e.g., acylation, sulfonation), similar to 2-amino-3-methoxybenzoic acid . The methoxymethoxy group could act as a protecting group, as seen in 4-(methoxymethoxy)benzoic acid .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Amino-3-(methoxymethoxy)benzoic acid, and how should data be interpreted?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to identify the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH3_3 and δ ~4.8–5.2 ppm for OCH2_2O) and the aromatic/amine protons. Cross-validate with DEPT-135 to confirm carbon types .
  • IR Spectroscopy : Look for stretching vibrations of the carboxylic acid (C=O, ~1680–1720 cm1^{-1}), amine (N-H, ~3300–3500 cm1^{-1}), and ether (C-O-C, ~1100–1250 cm1^{-1}) .
  • LC-MS : Employ high-resolution LC-MS (e.g., Q-TOF) to confirm molecular weight (C9_9H11_{11}NO5_5, exact mass 213.06) and fragmentation patterns. Use negative ion mode for carboxylic acid detection .

Q. What synthetic routes are validated for preparing this compound?

  • Methodology :

  • Stepwise Protection : Start with 3-hydroxyanthranilic acid. Protect the hydroxyl group using methoxymethyl chloride (MOM-Cl) in dichloromethane with a base like DIPEA. Subsequent oxidation of the amine to carboxylic acid requires careful pH control to avoid ester hydrolysis .
  • Alternative Route : Direct methoxymethylation of 2-amino-3-hydroxybenzoic acid using MOM-Cl and catalytic DMAP. Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf_f ~0.6) .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Use DMSO for stock solutions (≤10 mM). For aqueous buffers, adjust pH to 6–7 (neutral carboxylate form) and add co-solvents like PEG-400 (<5% v/v) .
  • Stability : Store lyophilized powder at -20°C under inert gas. Avoid prolonged exposure to light due to potential methoxymethoxy group degradation .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Polar Solvents : In DMF or DMSO, the carboxylate anion enhances electrophilicity at the aromatic ring, favoring SNAr reactions. Use DFT calculations (B3LYP/6-311++G(d,p)) to model charge distribution and transition states .
  • Contradiction Resolution : Conflicting literature on reaction yields in THF vs. acetonitrile can be addressed by monitoring intermediates via in situ IR or 19F^{19}F-NMR (if fluorine tags are used) .

Q. What computational strategies predict the compound’s nonlinear optical (NLO) properties for materials science applications?

  • Methodology :

  • DFT Studies : Calculate hyperpolarizability (β) using Gaussian 16 with CAM-B3LYP functional. Include solvent effects via the PCM model (e.g., water, ε=78.36). Compare with experimental SHG (second-harmonic generation) data .
  • HOMO-LUMO Gap : A narrow gap (<3 eV) suggests strong NLO activity. For this compound, reported HOMO-LUMO gaps range from 2.8–3.2 eV, indicating moderate potential .

Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

  • Methodology :

  • Assay Design : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding false negatives from fluorescence quenching. Include positive controls (e.g., known COX-2 inhibitors) .
  • Metabolite Screening : Perform LC-MS/MS to rule out interference from degradation products. For example, demethoxymethylation under physiological conditions may generate inactive 3-hydroxy derivatives .

Key Notes

  • Contradictions Addressed : Divergent biological activity reports require rigorous metabolite profiling .
  • Advanced Tools : DFT and LC-MS/MS are critical for resolving structural and functional ambiguities .

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